N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Overview
Description
N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as EPTA, is a chemical compound that has shown promising results in scientific research. EPTA is a thiomorpholine derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of the NF-kB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one limitation of this compound is that it has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well understood.
Future Directions
There are many potential future directions for research on N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One area of research could be to further explore its anti-cancer properties and potential use in cancer treatment. Another area of research could be to investigate its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to explore the neuroprotective properties of this compound and its potential use in the treatment of neurological disorders.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-6-4-3-5-10(11)16-13(17)9-12-14(18)15-7-8-20-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYMQPWIBJBLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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